

A Comprehensive Technical Guide to 5-Bromo-6-fluoro-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-6-fluoro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **5-Bromo-6-fluoro-1H-indazole**, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, molecular structure, physical and chemical properties, and provides detailed experimental protocols for its synthesis. Furthermore, it explores its significant application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and Transient Receptor Potential A1 (TRPA1) antagonists. The information is presented to support and guide research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Molecular Structure

5-Bromo-6-fluoro-1H-indazole is a substituted indazole derivative with the Chemical Abstracts Service (CAS) registry number 105391-70-6.^[1] Its molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted with a bromine and a fluorine atom.

Molecular Formula: C₇H₄BrFN₂^{[1][2]}

Molecular Weight: 215.02 g/mol ^{[1][2]}

IUPAC Name: **5-bromo-6-fluoro-1H-indazole**^[2]

Canonical SMILES: C1=C2C=NNC2=CC(=C1Br)F^[2]

InChI Key: ZNNFNEIFQIAWNY-UHFFFAOYSA-N^[3]

Molecular Structure:

Caption: Molecular structure of **5-Bromo-6-fluoro-1H-indazole**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-6-fluoro-1H-indazole** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Reference
Appearance	Off-white to light brown solid	Generic
Boiling Point (Predicted)	332.2 ± 22.0 °C	^[1]
Density (Predicted)	1.861 g/cm ³	^[1]
Flash Point (Predicted)	154.7 ± 22.3 °C	^[1]
pKa (Predicted)	11.95 ± 0.40	Generic
XLogP3	2.3	^[1]
Solubility	Soluble in most organic solvents, such as alcohols and ethers.	^[4]

Experimental Protocols: Synthesis

The synthesis of **5-Bromo-6-fluoro-1H-indazole** can be achieved through a two-step process starting from 4-bromo-3-fluoro-2-methylaniline. The following protocols are detailed based on patented synthetic methods.^[5]

Step 1: Synthesis of 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone

This intermediate is synthesized from 4-bromo-3-fluoro-2-methylaniline via a cyclization reaction.

Reaction Scheme:

Experimental Procedure:

- In a 1L four-necked flask, dissolve 20.4 g of 4-bromo-3-fluoro-2-methylaniline in 200 mL of toluene.
- Heat the solution to 90°C.
- Add 7.8 g of acetic acid.
- Raise the temperature to 110°C and add 15.2 g of isoamyl nitrite dropwise, maintaining the reaction temperature at 110°C.
- The reaction is monitored by thin-layer chromatography (TLC). After completion (approximately 2-5 hours), the reaction mixture is concentrated to dryness.
- The residue is slurried with 200 mL of methanol and filtered.
- The filter cake is dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.
- Yield: Approximately 37.4% - 42.8%.^[5]

Step 2: Synthesis of 5-Bromo-6-fluoro-1H-indazole

The final product is obtained by the deprotection of the acetyl group from the intermediate.

Reaction Scheme:

Experimental Procedure:

- Dissolve 1.58 g (6.15 mmol) of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone in a solvent mixture of 20 mL of a 3M HCl aqueous solution and 4 mL of methanol.
- Heat the reaction mixture to reflux at 90°C for 3 hours.
- Upon completion of the reaction, cool the mixture to room temperature.
- Adjust the pH to 10 with a 1 M NaOH aqueous solution. A colorless solid will precipitate.
- Collect the solid by filtration and dry it under a vacuum to afford the target product, **5-bromo-6-fluoro-1H-indazole**.
- Yield: 1.22 g (93%).

Analytical Data

The structural integrity and purity of synthesized **5-Bromo-6-fluoro-1H-indazole** are confirmed through various analytical techniques.

Analysis Type	Data
¹ H NMR (CDCl ₃)	δ 9.0-10.20 (1H, br), 8.02 (1H, s), 7.97 (1H, d, J = 6.4 Hz), 7.28 (1H, s)
¹³ C NMR	Data can be obtained from suppliers upon request.[3]
Mass Spectrometry	Data can be obtained from suppliers upon request.[3]
HPLC	Purity analysis can be performed using standard HPLC methods.[6]

Applications in Drug Discovery and Development

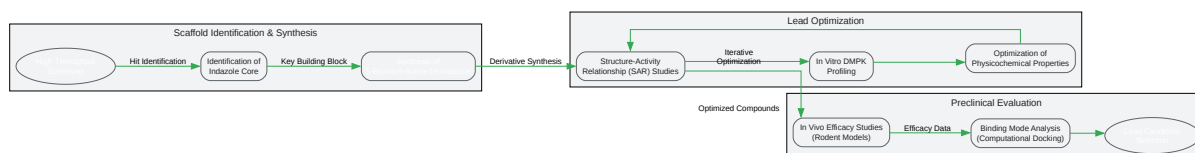
5-Bromo-6-fluoro-1H-indazole serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitors and ion channel modulators.

Scaffold for Kinase Inhibitors

The indazole core is recognized as a privileged scaffold in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of the kinase domain. The bromo and fluoro substituents on the benzene ring of **5-Bromo-6-fluoro-1H-indazole** offer vectors for further chemical modifications to enhance potency and selectivity against specific kinase targets.

Intermediate for TRPA1 Antagonists

This compound is utilized in the optimization and biological evaluation of [(trifluoromethyl)phenyl]indazoles as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel.[7][8][9] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making its antagonists promising therapeutic agents. The development workflow for such antagonists is depicted below.



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Caption: Drug discovery workflow for TRPA1 antagonists utilizing the indazole scaffold.

Safety and Handling

5-Bromo-6-fluoro-1H-indazole is an organic compound with potential toxicity.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area,

away from strong oxidizing agents. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-6-fluoro-1H-indazole is a valuable and versatile intermediate for the synthesis of complex organic molecules with significant therapeutic potential. Its utility as a core scaffold in the development of kinase inhibitors and TRPA1 antagonists highlights its importance in modern drug discovery. This guide provides essential technical information to facilitate its use in research and development, from synthesis to application.

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